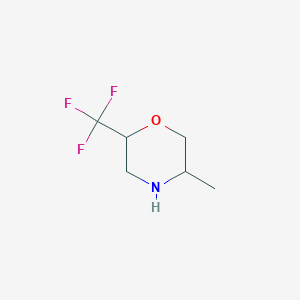5-Methyl-2-(trifluoromethyl)morpholine
CAS No.: 1341664-20-7
Cat. No.: VC3411772
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1341664-20-7 |
|---|---|
| Molecular Formula | C6H10F3NO |
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | 5-methyl-2-(trifluoromethyl)morpholine |
| Standard InChI | InChI=1S/C6H10F3NO/c1-4-3-11-5(2-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 |
| Standard InChI Key | LUMNOIAAEIAHKT-UHFFFAOYSA-N |
| SMILES | CC1COC(CN1)C(F)(F)F |
| Canonical SMILES | CC1COC(CN1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Composition
5-Methyl-2-(trifluoromethyl)morpholine consists of a six-membered morpholine ring containing one oxygen and one nitrogen atom. The compound features a methyl group attached to the 5-position of the ring and a trifluoromethyl group (CF₃) at the 2-position. This arrangement creates a unique molecular architecture with specific electronic and steric properties that contribute to its potential applications in various chemical and biological contexts.
The morpholine ring provides a basic heterocyclic foundation with both an oxygen and nitrogen atom, creating a versatile structure that can participate in various chemical interactions. The presence of the nitrogen atom introduces basic properties, while the oxygen contributes to hydrogen bonding capabilities. The methyl group at the 5-position influences the steric environment around that region of the molecule, while the trifluoromethyl group at the 2-position significantly affects the electronic distribution and lipophilicity of the entire compound.
Chemical Identifiers
The following table presents the essential chemical identifiers for 5-methyl-2-(trifluoromethyl)morpholine, which are crucial for accurate identification and database referencing:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₆H₁₀F₃NO |
| SMILES Notation | CC1COC(CN1)C(F)(F)F |
| InChI | InChI=1S/C6H10F3NO/c1-4-3-11-5(2-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 |
| InChIKey | LUMNOIAAEIAHKT-UHFFFAOYSA-N |
| PubChem CID | 63901304 |
These identifiers allow for unambiguous identification of the compound across various chemical databases and publications, facilitating further research and information retrieval .
Physical and Chemical Characteristics
Spectroscopic Properties
The trifluoromethyl group in 5-methyl-2-(trifluoromethyl)morpholine creates distinctive spectroscopic features, particularly in NMR spectroscopy. The fluorine atoms produce characteristic signals in ¹⁹F-NMR, while also influencing the chemical shifts of nearby protons in ¹H-NMR spectra. These spectroscopic properties make the compound readily identifiable using standard analytical techniques.
The morpholine ring's conformational flexibility, combined with the rigidity introduced by the substituents, creates a unique spectroscopic profile that can be used for identification and purity assessment. The nitrogen atom in the morpholine ring also provides a characteristic signal in ¹⁵N-NMR studies, offering additional structural confirmation.
Predicted Collision Cross Section Data
Mass spectrometry coupled with ion mobility spectrometry provides valuable data for compound identification and characterization. The following table presents predicted collision cross-section (CCS) values for various ionic forms of 5-methyl-2-(trifluoromethyl)morpholine:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.07872 | 140.8 |
| [M+Na]⁺ | 192.06066 | 148.3 |
| [M+NH₄]⁺ | 187.10526 | 146.2 |
| [M+K]⁺ | 208.03460 | 144.3 |
| [M-H]⁻ | 168.06416 | 137.8 |
| [M+Na-2H]⁻ | 190.04611 | 142.4 |
| [M]⁺ | 169.07089 | 140.6 |
| [M]⁻ | 169.07199 | 140.6 |
These predicted CCS values are essential for analytical characterization using ion mobility mass spectrometry, providing a fingerprint for identification and structural confirmation .
Related Compounds and Structural Analogs
Hydrochloride Salt Form
The hydrochloride salt of 5-methyl-2-(trifluoromethyl)morpholine (C₆H₁₁ClF₃NO) has a molecular weight of 205.60 g/mol, differing from the free base by the addition of HCl. This salt form offers different physicochemical properties that may be advantageous for certain applications:
-
Improved water solubility
-
Enhanced stability in certain formulations
-
Different crystalline properties
-
Modified bioavailability when used in biological contexts
The salt form is particularly relevant for pharmaceutical applications, where solubility and stability are critical considerations.
Structural Analogs
Several compounds share structural similarities with 5-methyl-2-(trifluoromethyl)morpholine, each with distinct properties and applications:
-
5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine: This more complex analog incorporates a phenyl ring between the morpholine and trifluoromethyl group, significantly altering its chemical and potential biological properties.
-
Perfluoro-N-methylmorpholine: A fully fluorinated analog with the formula C₅F₁₁NO, offering extreme stability and unique physicochemical properties due to complete fluorination .
-
4-(3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine: A more complex heterocyclic system where the morpholine acts as a substituent on a larger heterocyclic scaffold, demonstrating the versatility of morpholine in medicinal chemistry.
These structural relationships highlight the versatility of the morpholine scaffold and the impact of trifluoromethyl substitution in creating diverse chemical entities for various applications.
Analytical Methods for Characterization
Spectroscopic Identification
The unique structural features of 5-methyl-2-(trifluoromethyl)morpholine facilitate its characterization through various spectroscopic techniques:
-
NMR Spectroscopy: The trifluoromethyl group produces characteristic signals in both ¹H and ¹³C NMR, with the fluorine atoms causing distinctive splitting patterns and chemical shift effects. ¹⁹F NMR provides additional confirmation of the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion and fragmentation pattern, particularly the loss of fluorine-containing fragments, offer a distinctive profile for identification. The various adducts formed during ionization provide multiple confirmation points .
-
Infrared Spectroscopy: The C-F stretching vibrations of the trifluoromethyl group appear in characteristic regions of the IR spectrum, providing another method for identification and purity assessment.
Chromatographic Methods
Chromatographic techniques useful for the analysis of 5-methyl-2-(trifluoromethyl)morpholine include:
-
High-Performance Liquid Chromatography (HPLC): The compound's moderate polarity makes it amenable to reversed-phase HPLC analysis, with UV detection possible due to the weak chromophore provided by the heteroatoms.
-
Gas Chromatography (GC): The volatility provided by the trifluoromethyl group may allow for GC analysis, particularly when coupled with mass spectrometry for enhanced detection and identification.
-
Ion Mobility Spectrometry: The predicted collision cross-section values provide a basis for identification using this emerging analytical technique, which is particularly valuable for distinguishing structural isomers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume